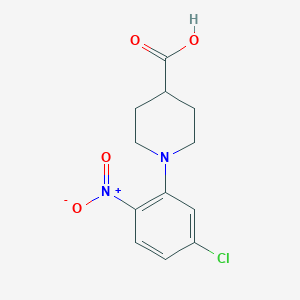

1-(5-Chloro-2-nitrophenyl)piperidine-4-carboxylic acid

Description

Historical Context and Discovery

The development of 1-(5-chloro-2-nitrophenyl)piperidine-4-carboxylic acid emerged from the broader exploration of piperidine derivatives in pharmaceutical research. Piperidine compounds have been extensively studied since the mid-20th century due to their diverse biological activities and presence in numerous natural products and synthetic pharmaceuticals. The specific compound under examination represents a significant advancement in the synthesis of substituted piperidine derivatives, where the strategic placement of chloro and nitro groups on the phenyl ring enhances both reactivity and potential therapeutic applications.

The compound gained particular attention in medicinal chemistry research due to its structural similarity to other biologically active piperidine derivatives. Research efforts have focused on understanding how the specific positioning of the chloro group at the 5-position and the nitro group at the 2-position of the phenyl ring influences the compound's overall chemical behavior and biological properties. This compound belongs to a class of molecules that have shown promise as intermediates in the synthesis of various pharmaceutical agents, particularly those targeting specific receptors or enzymes in biological systems.

The synthesis and characterization of this compound have been facilitated by advances in organic synthetic methodologies and analytical techniques. Modern approaches to piperidine chemistry have enabled researchers to create more sophisticated derivatives with precise substitution patterns, leading to compounds with enhanced selectivity and potency in biological applications.

Structural Characteristics and Classification

This compound is classified as an organic nitrogen-containing heterocyclic compound with a complex multi-ring structure. The compound features a six-membered piperidine ring containing five carbon atoms and one nitrogen atom, which serves as the core structural framework. The piperidine ring is substituted with a carboxylic acid functional group at the 4-position, providing an important reactive site for further chemical modifications.

The phenyl ring component of the molecule contains two significant substituents that define its chemical characteristics. The chloro group positioned at the 5-position and the nitro group at the 2-position create a unique substitution pattern that influences both the electronic properties and steric environment of the molecule. These electron-withdrawing groups contribute to the compound's overall reactivity and stability profile.

The molecular architecture of this compound allows for multiple types of chemical interactions. The carboxylic acid functional group provides sites for hydrogen bonding and ionic interactions, while the aromatic phenyl ring enables pi-pi stacking interactions with other aromatic systems. The nitrogen atom in the piperidine ring can participate in coordination chemistry and serves as a potential site for protonation under physiological conditions.

The three-dimensional structure of the molecule is characterized by the chair conformation typically adopted by the piperidine ring, which provides optimal geometric arrangements for the attached substituents. The phenyl ring adopts a planar configuration, creating a rigid aromatic system that contrasts with the more flexible piperidine ring structure.

Nomenclature and Identification Parameters

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the complete name being this compound. This naming convention clearly identifies the core piperidine structure, the position of the carboxylic acid group, and the specific substitution pattern on the attached phenyl ring.

| Parameter | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₁₃ClN₂O₄ |

| Molecular Weight | 284.70 g/mol |

| CAS Registry Number | 847408-08-6 |

| MDL Number | MFCD11553033 |

The Chemical Abstracts Service registry number 847408-08-6 provides a unique identifier for this specific compound in chemical databases and literature. The MDL number MFCD11553033 serves as an additional database identifier used in various chemical information systems.

The molecular formula C₁₂H₁₃ClN₂O₄ indicates the presence of twelve carbon atoms, thirteen hydrogen atoms, one chlorine atom, two nitrogen atoms, and four oxygen atoms. This composition reflects the complex multi-functional nature of the molecule, incorporating aromatic, heterocyclic, halogen, nitro, and carboxylic acid functionalities within a single molecular framework.

Spectroscopic identification parameters include characteristic nuclear magnetic resonance signatures for the various functional groups present in the molecule. The carboxylic acid proton typically appears as a broad signal in the downfield region of proton nuclear magnetic resonance spectra, while the aromatic protons of the phenyl ring show distinct coupling patterns influenced by the chloro and nitro substituents.

Isomeric Variations and Structural Analogs

The structural framework of this compound allows for several isomeric variations based on different substitution patterns and positional arrangements. The most closely related analog is 1-(4-chloro-2-nitrophenyl)piperidine-4-carboxylic acid, which differs only in the position of the chloro substituent on the phenyl ring. This positional isomer has a molecular formula of C₁₂H₁₃ClN₂O₄ and a molecular weight of 284.69 g/mol, demonstrating how subtle structural changes can be reflected in precise molecular weight measurements.

Other significant structural analogs include compounds where the nitro group position is varied while maintaining the chloro substitution. For example, 1-(3-fluoro-2-nitrophenyl)piperidine-4-carboxylic acid represents a halogen variation where fluorine replaces chlorine, resulting in a molecular formula of C₁₂H₁₃FN₂O₄ and a molecular weight of 268.24 g/mol. This analog demonstrates how halogen substitution affects molecular properties while maintaining the overall structural framework.

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| This compound | C₁₂H₁₃ClN₂O₄ | 284.70 | 847408-08-6 |

| 1-(4-chloro-2-nitrophenyl)piperidine-4-carboxylic acid | C₁₂H₁₃ClN₂O₄ | 284.69 | 874800-64-3 |

| 1-(3-fluoro-2-nitrophenyl)piperidine-4-carboxylic acid | C₁₂H₁₃FN₂O₄ | 268.24 | 1179098-08-8 |

| 1-(2-nitrophenyl)piperidine-4-carboxylic acid | C₁₂H₁₄N₂O₄ | 250.25 | 438192-02-0 |

The unsubstituted analog 1-(2-nitrophenyl)piperidine-4-carboxylic acid lacks the halogen substituent entirely, resulting in a molecular formula of C₁₂H₁₄N₂O₄ and a molecular weight of 250.25 g/mol. This compound serves as a useful reference point for understanding the electronic and steric effects contributed by halogen substitution in the target molecule.

Stereochemical considerations also contribute to the structural diversity within this compound class. While the target compound does not contain defined stereogenic centers in its basic structure, related piperidine derivatives can exhibit stereochemical complexity when additional substituents are introduced at specific positions on the piperidine ring. Research has shown that stereochemical variations can significantly impact biological activity and selectivity profiles in pharmaceutical applications.

Properties

IUPAC Name |

1-(5-chloro-2-nitrophenyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O4/c13-9-1-2-10(15(18)19)11(7-9)14-5-3-8(4-6-14)12(16)17/h1-2,7-8H,3-6H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDXNPVMRQSYVEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Aromatic Substitution and Functional Group Introduction

The 5-chloro-2-nitrophenyl moiety can be introduced via electrophilic aromatic substitution reactions on a suitable phenyl precursor or by using pre-functionalized aromatic building blocks. For instance, chlorination and nitration of phenyl derivatives can be performed sequentially or regioselectively to obtain 5-chloro-2-nitrobenzene intermediates.

- Chlorination : Typically achieved using chlorine gas or N-chlorosuccinimide under controlled conditions to ensure substitution at the 5-position relative to the nitro group.

- Nitration : Usually performed by treatment with nitric acid/sulfuric acid mixtures, with temperature control to avoid over-nitration.

Piperidine-4-carboxylic Acid Synthesis

The piperidine ring bearing a carboxylic acid at the 4-position can be synthesized via:

- Cyclization reactions starting from amino acids or amino alcohols.

- Hydrogenation or reduction of pyridine derivatives followed by functional group transformations.

- Direct carboxylation of piperidine derivatives using CO2 under catalytic conditions.

Coupling of Aromatic Moiety to Piperidine Nitrogen

Attachment of the 5-chloro-2-nitrophenyl group to the piperidine nitrogen is typically achieved via:

- Nucleophilic aromatic substitution (SNAr) if the aromatic ring contains a suitable leaving group.

- Reductive amination or alkylation using halo-substituted aromatic precursors.

- Transition metal-catalyzed cross-coupling reactions , such as Buchwald-Hartwig amination, for C-N bond formation.

Representative Synthetic Procedure (Literature-Inspired)

Given the absence of direct preparation methods for this exact compound in the provided search results, a representative synthetic approach can be constructed based on related compounds and general organic synthesis principles:

| Step | Reagents/Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 5-chloro-2-nitroaniline or 5-chloro-2-nitrobenzyl halide | Preparation of aromatic precursor with chloro and nitro substituents | 70-85 | Commercially available or synthesized via chlorination/nitration |

| 2 | Piperidine-4-carboxylic acid or protected derivative | Starting piperidine ring with carboxyl group | - | Can be prepared via known piperidine syntheses |

| 3 | Coupling reagent (e.g., alkylation with benzyl halide or Buchwald-Hartwig catalyst) | N-arylation to attach aromatic group to piperidine nitrogen | 60-80 | Requires base and solvent optimization |

| 4 | Purification (recrystallization, chromatography) | Isolation of pure product | - | Purity typically >95% |

Data Table: Summary of Key Parameters for Preparation

Chemical Reactions Analysis

1-(5-Chloro-2-nitrophenyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic catalysts, controlled temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-Chloro-2-nitrophenyl)piperidine-4-carboxylic acid has a wide range of scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-nitrophenyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects and applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

1-(5-Chloropyridin-2-yl)piperidine-4-carboxylic Acid Hydrochloride

- Structure : Replaces the benzene ring with a pyridine ring, introducing a nitrogen atom at position 2. The 5-chloro substituent is retained.

- Properties : The pyridine ring enhances hydrogen-bonding capacity and solubility. The hydrochloride salt further improves aqueous solubility (Molecular Weight: 277.15; CAS RN: 1209326-97-5) .

- Applications : Pyridine derivatives are often explored in kinase inhibition and metal coordination chemistry due to their electron-deficient nature.

1-[5-(Trifluoromethyl)-2-pyridyl]piperidine-4-carboxylic Acid

- Structure: Features a trifluoromethyl (-CF₃) group on the pyridine ring instead of nitro (-NO₂).

- Properties : The electron-withdrawing CF₃ group increases metabolic stability and lipophilicity (mp: 162–164°C; CAS RN: 406476-31-1) .

- Applications : CF₃ groups are common in agrochemicals and pharmaceuticals for resistance to oxidative degradation.

1-(2-Chlorobenzoyl)piperidine-4-carboxylic Acid

- Structure : Substitutes the nitro group with a chlorobenzoyl moiety (C₆H₄Cl-C=O).

- Properties: The ketone group introduces polarity (Molecular Weight: 267.7; Solubility: Chloroform, Methanol) .

- Applications : Benzoyl derivatives are intermediates in peptide mimetics and protease inhibitors.

Modifications to the Piperidine Core

1-(4-Bromo-benzyl)-piperidine-4-carboxylic Acid Hydrochloride

- Structure : Attaches a bromobenzyl group (-CH₂C₆H₄Br) instead of the 5-chloro-2-nitrophenyl group.

- Properties : Increased molecular weight (MW: 338.64; CAS RN: 733797-83-6) and lipophilicity due to the bromine atom .

- Applications : Bromine’s steric bulk may enhance binding to hydrophobic protein pockets.

1-(3-Fluorobenzyl)piperidine-4-carboxylic Acid

Functional Group Additions

1-(5-Chloro-2-nitrophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic Acid

- Structure : Replaces piperidine with a pyrazole ring and adds a hydroxyl group.

- Applications : Pyrazole-carboxylic acids are explored as COX-2 inhibitors and anti-inflammatory agents.

1-(2-Amino-6-chloro-pyrimidin-4-yl)-piperidine-4-carboxylic Acid Amide

Comparative Data Table

*Note: CAS RN 53013-43-7 refers to the non-carboxylic acid analog; the exact CAS for the carboxylic acid derivative requires confirmation.

Key Findings and Implications

- Electronic Effects : Nitro groups (electron-withdrawing) in the main compound may reduce metabolic stability compared to CF₃ or halogenated analogs but enhance reactivity for further functionalization .

- Solubility : Pyridine and hydrochloride derivatives exhibit improved aqueous solubility, critical for bioavailability in drug design .

- Structural Diversity : Piperidine-carboxylic acid derivatives serve as versatile scaffolds, with modifications (e.g., amidation, fluorination) tailoring properties for specific targets .

Biological Activity

1-(5-Chloro-2-nitrophenyl)piperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms, therapeutic potentials, and comparative analysis with similar compounds.

This compound is characterized by the following chemical structure:

- Molecular Formula : C11H12ClN2O3

- Molecular Weight : 256.68 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The nitro group can undergo reduction to form an amine, which may enhance its binding affinity to biological targets. Additionally, the chloro substituent can participate in nucleophilic substitution reactions, potentially altering the compound's biological profile.

Biological Activity Overview

Research has highlighted several key areas where this compound exhibits biological activity:

- Anticancer Activity : Preliminary studies suggest that derivatives of piperidine compounds can exhibit antiproliferative effects against various cancer cell lines. The compound's structural features may contribute to its effectiveness in inhibiting tumor growth .

- Antimicrobial Properties : The compound has been evaluated for its antibacterial and antifungal activities, showing promise in inhibiting the growth of certain pathogens.

- Enzyme Inhibition : Studies indicate that this compound may act as an enzyme inhibitor, impacting metabolic pathways that are crucial for cellular function .

Comparative Analysis

A comparative analysis with similar compounds reveals distinct differences in biological activity:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Anticancer, antimicrobial |

| 1-(4-Chloro-2-nitrophenyl)piperidine-4-carboxylic acid | Similar structure with different substituents | Enzyme inhibition, potential therapeutic applications |

| 1-(5-Bromo-2-nitrophenyl)piperidine-4-carboxylic acid | Bromine instead of chlorine | Varies in enzyme interaction and potency against cancer cells |

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Anticancer Studies : A study published in ACS Omega demonstrated that derivatives containing piperidine structures exhibited significant cytotoxicity against breast cancer cell lines (MDA-MB-231). The mechanism was linked to apoptosis induction through mitochondrial pathways .

- Enzyme Interaction : Research highlighted the compound's ability to inhibit specific enzymes involved in metabolic processes. For instance, it was shown to inhibit acetylcholinesterase activity, suggesting potential applications in treating neurodegenerative diseases .

- Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of related compounds and found that modifications to the piperidine structure could enhance antibacterial activity against Staphylococcus aureus and Escherichia coli.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.